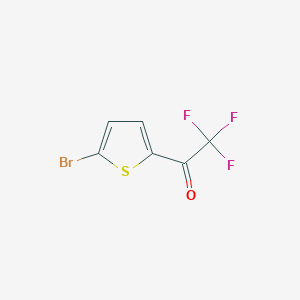

1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone

Description

Properties

IUPAC Name |

1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3OS/c7-4-2-1-3(12-4)5(11)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMOQHVZCMIYOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20601573 | |

| Record name | 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34773-51-8 | |

| Record name | 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone

This technical guide provides a comprehensive overview of the physicochemical properties, safety information, and generalized experimental protocols for 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Physicochemical Properties

1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone is a halogenated ketone derivative of thiophene. Its trifluoromethyl group and bromine atom impart unique electronic properties, making it a valuable building block in medicinal chemistry and materials science.[1][2] The presence of both trifluoromethyl and trichlorophenyl groups in similar structures provides unique reactivity, making them versatile for creating complex organic molecules.[2]

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 34773-51-8 | [3][4][5] |

| Molecular Formula | C₆H₂BrF₃OS | [3][4][6] |

| Molecular Weight | 259.04 g/mol | [3][6] |

| MDL Number | MFCD07380810 | [3][5] |

| Synonyms | 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-one, 2-Bromo-5-trifluoroacetylthiophene, 5-bromo-2-trifluoroacetylthiophene | [3][6] |

| SMILES | O=C(C=1SC(Br)=CC1)C(F)(F)F |[6] |

Table 2: Predicted and Observed Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 254.6 ± 40.0 °C (Predicted at 760 mmHg) | [3][7] |

| Density | 1.811 ± 0.06 g/cm³ (Predicted) | [7] |

| Purity | ≥ 95% - 99% (Varies by supplier) | [4][6] |

| Topological Polar Surface Area (TPSA) | 17.07 | [6] |

| logP | 3.2556 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Hydrogen Bond Donors | 0 | [6] |

| Rotatable Bonds | 1 |[6] |

Safety, Handling, and Storage

Proper handling and storage are critical to maintain the integrity and safety of this compound.

Table 3: Hazard Information and Safety Precautions | Category | Information | Reference | | :--- | :--- | :--- | | Hazard Class | Irritant |[7] | | General Handling | Work under a chemical fume hood.[8] Avoid breathing mist, vapors, or spray.[9][10] Do not get in eyes, on skin, or on clothing.[9] Wash hands and any exposed skin thoroughly after handling.[9][10] | | Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection.[9][10][11] Safety goggles should conform to EN 166(EU) or NIOSH (US) standards.[11] | | Fire Safety | Vapors are heavier than air and may form explosive mixtures with air at ambient temperatures.[8] Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing.[9][11] | | Storage | Keep container tightly closed in a dry, well-ventilated place.[8][9] Store in a cool, dry place, recommended at 2-8°C.[5][7] Keep away from heat, sparks, open flames, and incompatible materials like strong oxidizing agents, strong bases, and strong reducing agents.[8][9] |

Table 4: First Aid Measures | Exposure Route | Procedure | Reference | | :--- | :--- | :--- | | Inhalation | Move the person to fresh air. If breathing stops, provide artificial respiration. Seek immediate medical attention.[8][10] | | Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water. Consult a physician.[8][11] | | Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist.[8][10] | | Ingestion | Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most). Consult a physician.[8][11] |

Experimental Protocols & Characterization

While specific experimental data for this compound is limited in the public domain, a general synthesis and characterization workflow can be outlined based on established chemical principles for similar molecules.

A. Synthesis: Friedel-Crafts Acylation

The synthesis of aryl ketones such as 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone can often be achieved via Friedel-Crafts acylation.[12] This involves reacting 2-bromothiophene with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.

Generalized Protocol:

-

Reaction Setup: A solution of 2-bromothiophene in a suitable anhydrous solvent (e.g., dichloromethane) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

-

Catalyst Addition: A Lewis acid catalyst (e.g., AlCl₃) is added portion-wise to the stirred solution, maintaining a low temperature.

-

Acylating Agent Addition: The trifluoroacetylating agent (e.g., trifluoroacetic anhydride) is added dropwise to the mixture.

-

Reaction Monitoring: The reaction is allowed to proceed at a controlled temperature and is monitored for completion using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Upon completion, the reaction is carefully quenched by pouring it into a mixture of ice and hydrochloric acid.

-

Extraction & Purification: The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography or distillation.

Caption: Generalized workflow for the synthesis via Friedel-Crafts acylation.

B. Physicochemical Characterization

Following synthesis and purification, the compound's identity and purity are confirmed using various spectroscopic and analytical techniques. Chalcone derivatives with similar thiophene cores are routinely characterized by methods such as FT-IR, NMR, LC-MS, and UV-visible spectroscopy.[13]

Generalized Protocol:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure by analyzing chemical shifts, coupling constants, and integration of protons and carbons.

-

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.[13]

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify characteristic functional groups, such as the C=O stretch of the ketone and vibrations associated with the thiophene ring.[13]

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the final compound.[3]

Caption: Workflow for characterization and progression in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. CAS 34773-51-8 | 1-(5-Bromothiophen-2-YL)-2,2,2-trifluoroethanone - Synblock [synblock.com]

- 4. 1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanone, CasNo.34773-51-8 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 5. 34773-51-8|1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. 1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanone CAS#: 34773-51-8 [chemicalbook.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives - Google Patents [patents.google.com]

- 13. uomphysics.net [uomphysics.net]

Spectroscopic and Synthetic Profile of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic methodology for the chemical intermediate, 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone. This compound, with CAS number 34773-51-8, is a valuable building block in medicinal chemistry and materials science.[1][2][3][4][5] The inclusion of both a bromine atom and a trifluoromethyl group offers multiple reaction sites for further chemical transformations.

Physicochemical Properties

| Property | Value |

| CAS Number | 34773-51-8 |

| Molecular Formula | C₆H₂BrF₃OS |

| Molecular Weight | 259.04 g/mol |

| Synonyms | 2-Bromo-5-trifluoroacetylthiophene |

Spectroscopic Data

The structural elucidation of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of the compound. The following data were obtained in deuterated chloroform (CDCl₃).

¹H NMR (300 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.71 | dq | 4.5, 1.6 | Thiophene H-4 |

| 7.22 | d | 4.2 | Thiophene H-3 |

¹³C NMR (101 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 172.73 | q | 37.3 | C=O |

| 137.93 | s | Thiophene C-2 | |

| 136.98 | q | 3.1 | Thiophene C-4 |

| 132.55 | s | Thiophene C-3 | |

| 128.10 | s | Thiophene C-5 | |

| 116.34 | q | 290.3 | CF₃ |

¹⁹F NMR (377 MHz, CDCl₃)

| Chemical Shift (δ) ppm |

| -72.16 |

Infrared (IR) Spectroscopy

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic (Thiophene) |

| 1710-1685 | C=O stretch | α,β-unsaturated ketone |

| 1600-1400 | C=C stretch | Aromatic (Thiophene) |

| 1300-1100 | C-F stretch | Trifluoromethyl |

| 850-550 | C-Br stretch | Bromoalkane |

Mass Spectrometry (MS)

Specific experimental mass spectra for 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone were not found in the available literature. However, the expected molecular ion peaks and major fragmentation patterns can be predicted. The presence of bromine would result in a characteristic M+2 isotope peak of nearly equal intensity to the molecular ion peak.

Predicted Fragmentation

| m/z | Fragment |

| 258/260 | [M]⁺ (Molecular ion) |

| 189/191 | [M - CF₃]⁺ |

| 179 | [M - Br]⁺ |

| 69 | [CF₃]⁺ |

Experimental Protocols

Synthesis of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone

The synthesis of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone can be achieved through the oxidation of the corresponding secondary alcohol, 1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanol. A general procedure for this type of oxidation is outlined below.

Materials:

-

1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanol

-

An oxidizing agent (e.g., pyridinium chlorochromate (PCC), Dess-Martin periodinane, or a Swern oxidation system)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Silica gel for column chromatography

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve 1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the oxidizing agent portion-wise to the stirred solution at room temperature or as required by the specific protocol.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction according to the specific protocol for the chosen oxidizing agent.

-

Filter the reaction mixture through a pad of celite or silica gel to remove solid byproducts.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone.

Spectroscopic Characterization

NMR Spectroscopy:

-

Prepare a solution of the purified compound in a suitable deuterated solvent, such as CDCl₃.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 300-500 MHz for ¹H).

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy:

-

Acquire the IR spectrum of the neat compound using an attenuated total reflectance (ATR) accessory on an FTIR spectrometer.

-

Alternatively, prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) or prepare a KBr pellet.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and key fragment ions.

Visualizations

The following diagram illustrates the general workflow for the synthesis and characterization of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone.

Caption: Synthesis and Characterization Workflow.

References

- 1. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]

- 2. CAS 34773-51-8 | 1-(5-Bromothiophen-2-YL)-2,2,2-trifluoroethanone - Synblock [synblock.com]

- 3. scbt.com [scbt.com]

- 4. 1-(5-BROMOTHIOPHEN-2-YL)-2,2,2-TRIFLUOROETHANONE, CasNo.34773-51-8 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 5. 34773-51-8|1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone|BLD Pharm [bldpharm.com]

Technical Guide: NMR Analysis of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for the compound 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone, a key intermediate in medicinal chemistry and materials science. This document outlines the detailed experimental protocols for its synthesis and subsequent NMR characterization, including ¹H, ¹³C, and ¹⁹F NMR. All quantitative data is presented in clear, structured tables, and a logical workflow of the experimental process is visualized using a Graphviz diagram. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and characterization of fluorinated heterocyclic compounds.

Introduction

1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone (CAS No: 34773-51-8) is a fluorinated ketone derivative of bromothiophene. The presence of the trifluoromethyl group significantly influences the electronic properties of the molecule, making it a valuable building block in the development of novel pharmaceuticals and functional materials. Accurate structural elucidation and purity assessment are paramount, and NMR spectroscopy is the most powerful tool for this purpose. This guide presents a detailed NMR analysis, providing a foundational dataset for scientists working with this and related compounds.

Synthesis and NMR Analysis Workflow

The overall process for obtaining and characterizing 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone involves the synthesis of the precursor alcohol, its subsequent oxidation to the target ketone, and finally, detailed NMR spectroscopic analysis.

Caption: Workflow for Synthesis and NMR Analysis.

Experimental Protocols

Synthesis of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone (General Procedure)

The target compound was prepared by the oxidation of its corresponding secondary alcohol, 1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanol.[1]

Materials:

-

1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanol

-

Pyridine

-

Potassium persulfate (K₂S₂O₈)

-

4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl (ACT)

-

Acetonitrile (CH₃CN)

Procedure:

-

To a reaction vial equipped with a magnetic stir bar, add pyridine (3.0 equivalents), potassium persulfate (3.0 equivalents), and ACT (0.3 equivalents).

-

Add 1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanol (1.0 equivalent) to the vial, followed by acetonitrile (to achieve a suitable concentration, e.g., 0.5 M).

-

Seal the vial tightly and heat the reaction mixture in an aluminum block at 50 °C for 48 hours.

-

After cooling to room temperature, the reaction mixture is subjected to a standard aqueous work-up. This typically involves diluting the mixture with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield 1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanone as an orange oil.[1]

NMR Spectroscopic Analysis

Instrumentation:

-

NMR spectra were recorded on a spectrometer operating at frequencies of 300 MHz for ¹H, 101 MHz for ¹³C, and 377 MHz for ¹⁹F.[1]

Sample Preparation:

-

A small amount of the purified product was dissolved in deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

Data Acquisition:

-

Standard pulse programs were used to acquire one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra.

NMR Data Presentation

The following tables summarize the quantitative NMR data obtained for 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone in CDCl₃.

Table 1: ¹H NMR Data (300 MHz, CDCl₃)[1]

| Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |

| 7.71 | dq | 4.5, 1.6 | H-3 |

| 7.22 | d | 4.2 | H-4 |

Table 2: ¹³C NMR Data (101 MHz, CDCl₃)[1]

| Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |

| 172.73 | q | 37.3 | C=O |

| 137.93 | s | - | C-2 |

| 136.98 | q | 3.1 | C-5 |

| 132.55 | s | - | C-4 |

| 128.10 | s | - | C-3 |

| 116.34 | q | 290.3 | CF₃ |

Table 3: ¹⁹F NMR Data (377 MHz, CDCl₃)[1]

| Chemical Shift (δ) / ppm |

| -72.16 |

Data Interpretation

-

¹H NMR: The spectrum displays two signals in the aromatic region, consistent with the two protons on the thiophene ring. The signal at 7.71 ppm is assigned to the proton at the 3-position, showing coupling to the proton at the 4-position (J = 4.5 Hz) and a smaller long-range coupling to the fluorine atoms (J = 1.6 Hz). The signal at 7.22 ppm is a doublet corresponding to the proton at the 4-position, coupled to the proton at the 3-position.

-

¹³C NMR: The carbonyl carbon (C=O) appears as a quartet at 172.73 ppm due to coupling with the three fluorine atoms. The trifluoromethyl carbon (CF₃) is observed as a quartet at 116.34 ppm with a large C-F coupling constant of 290.3 Hz. The four carbons of the thiophene ring are also observed, with the carbon adjacent to the trifluoroacetyl group (C-5) showing a small quartet coupling.

-

¹⁹F NMR: A single resonance is observed at -72.16 ppm, which is a typical chemical shift for a trifluoromethyl group attached to a carbonyl.

Conclusion

This technical guide has provided a detailed summary of the synthesis and comprehensive NMR analysis of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone. The presented data and experimental protocols offer a reliable reference for researchers in synthetic organic chemistry, medicinal chemistry, and materials science, facilitating the accurate identification and characterization of this important fluorinated building block. The clear presentation of quantitative data and the visualized workflow are intended to support and streamline future research endeavors involving this compound.

References

Mass Spectrometry of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone. The document details the expected fragmentation patterns, experimental protocols, and data interpretation relevant to the analysis of this compound, which is of interest in medicinal chemistry and materials science.

Molecular Structure and Properties

1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone is a halogenated ketone with the following key characteristics:

| Property | Value |

| Chemical Formula | C₆H₂BrF₃OS[1][2] |

| Molecular Weight | 259.04 g/mol [1] |

| CAS Number | 34773-51-8[1][2][3] |

| Synonyms | 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-one, 2-Bromo-5-trifluoroacetylthiophene[1] |

Mass Spectrometry Analysis: Expected Fragmentation

Electron ionization mass spectrometry (EI-MS) of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone is expected to yield a characteristic fragmentation pattern. The presence of a bromine atom will result in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments.[4][5] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, leading to two peaks of almost equal intensity separated by 2 m/z units (M+ and M+2).[5][6]

The fragmentation of the molecular ion is anticipated to occur primarily at the bond between the carbonyl group and the trifluoromethyl group, and at the bond between the carbonyl group and the thiophene ring.

Table of Expected Mass Fragments:

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Description |

| 258 / 260 | [C₆H₂BrF₃OS]⁺ | Molecular Ion (M⁺) |

| 189 / 191 | [C₅H₂BrOS]⁺ | Loss of CF₃ |

| 161 / 163 | [C₄H₂BrS]⁺ | Loss of COCF₃ |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

| 111 | [C₄H₃S]⁺ | Thiophene ring fragment (loss of Br) |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard protocol for the analysis of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone using GC-MS would involve the following steps:

-

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Injector: Split/splitless injector, operated at a temperature of 250°C.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230°C.

-

Interface Temperature: 280°C.

-

Visualizing the Fragmentation Pathway and Experimental Workflow

The following diagrams illustrate the proposed fragmentation pathway and a typical experimental workflow for the mass spectrometric analysis of this compound.

Figure 1. Proposed fragmentation pathway for 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone.

Figure 2. General experimental workflow for GC-MS analysis.

References

- 1. CAS 34773-51-8 | 1-(5-Bromothiophen-2-YL)-2,2,2-trifluoroethanone - Synblock [synblock.com]

- 2. 1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanone, CasNo.34773-51-8 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 3. 1-(5-BROMOTHIOPHEN-2-YL)-2,2,2-TRIFLUOROETHANONE, CasNo.34773-51-8 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide: 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone

CAS Number: 34773-51-8

Abstract

This technical guide provides a comprehensive overview of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone, a key heterocyclic building block in medicinal chemistry and materials science. The document details its physicochemical properties, safety and handling protocols, and its significant applications, particularly as a precursor for synthesizing advanced pharmaceutical intermediates such as selective Class IIa histone deacetylase (HDAC) inhibitors. Detailed, plausible experimental protocols for its synthesis and its application in palladium-catalyzed cross-coupling reactions are provided. Furthermore, a key signaling pathway associated with its derivatives is visualized to support researchers in drug development and organic synthesis.

Chemical Properties and Data

1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone is a halogenated ketone featuring a thiophene ring, which makes it a versatile intermediate for further functionalization. The presence of the electron-withdrawing trifluoromethyl group enhances the reactivity of the ketone, while the bromine atom at the 5-position serves as a crucial handle for cross-coupling reactions.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 34773-51-8 | N/A |

| Molecular Formula | C₆H₂BrF₃OS | [1] |

| Molecular Weight | 259.04 g/mol | [1] |

| Appearance | Off-white to light yellow powder | [2] |

| Boiling Point | 254.6 ± 40.0 °C (Predicted) | [3][4] |

| Density | 1.811 ± 0.06 g/cm³ (Predicted) | [3][4] |

| Storage Temperature | 2-8°C, Keep in dark place, Inert atmosphere | [3][5] |

| SMILES | FC(F)(F)C(=O)c1ccc(Br)s1 | [1] |

Table 2: Estimated Spectroscopic Data

| Data Type | Estimated Values |

| ¹H NMR (CDCl₃) | δ ~7.65 ppm (d, 1H, J ≈ 4.0 Hz, H-3), δ ~7.20 ppm (d, 1H, J ≈ 4.0 Hz, H-4) |

| ¹³C NMR (CDCl₃) | δ ~175 (q, C=O), δ ~145 (C2), δ ~135 (C4), δ ~132 (C3), δ ~120 (C5), δ ~116 (q, CF₃) |

| ¹⁹F NMR (CDCl₃) | δ ~ -72 ppm (s) |

Safety and Handling

1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone is classified as an irritant and requires careful handling in a laboratory setting.[6]

Table 3: GHS Hazard Information

| Code | Hazard Statement |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

Handling Precautions:

-

Work in a well-ventilated area or under a chemical fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Avoid inhalation of dust and contact with skin and eyes.[6]

-

In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[6]

Storage:

-

Store in a tightly sealed container in a cool, dry place (2-8°C).[3][5]

-

Keep away from incompatible materials such as strong oxidizing agents.

Applications in Research and Development

The unique combination of a reactive trifluoromethyl ketone and a versatile bromo-substituent makes this compound a valuable building block for:

-

Pharmaceutical Synthesis: It is a key precursor for creating complex heterocyclic systems. Its derivatives have shown potential as potent and selective inhibitors of Class II histone deacetylases (HDACs), which are important targets in oncology and neurology. The thiophene moiety serves as a bioisostere for a phenyl ring, often improving the pharmacokinetic profile of drug candidates.

-

Agrochemical Research: The trifluoromethyl group is a common feature in modern pesticides and herbicides due to its ability to enhance metabolic stability and biological activity.

-

Organic Materials: Thiophene-based molecules are fundamental units in the synthesis of conjugated polymers and organic electronic materials.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should adapt them based on specific laboratory conditions and substrate requirements.

Protocol 1: Plausible Synthesis of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone

This protocol describes a plausible two-step procedure involving the lithiation of 2-bromothiophene followed by acylation.

Workflow Diagram: Synthesis

Caption: Plausible synthetic workflow for the target compound.

Materials:

-

2-Bromothiophene (1.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq)

-

Ethyl trifluoroacetate (1.2 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF. Cool the flask to -78 °C using an acetone/dry ice bath.

-

Lithiation: Add 2-bromothiophene (1.0 eq) to the cold THF. Stir for 5 minutes. Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Acylation: Slowly add ethyl trifluoroacetate (1.2 eq) dropwise to the reaction mixture. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound.

Protocol 2: Representative Application in Suzuki-Miyaura Cross-Coupling

This protocol details the use of the title compound as an electrophile in a palladium-catalyzed Suzuki-Miyaura reaction to form a C-C bond, a common step in drug discovery.

Workflow Diagram: Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane and Water (4:1 v/v), degassed

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanone (1.0 eq), the desired arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (3 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

-

Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the solvent in vacuo. Purify the crude product by flash column chromatography to afford the desired 5-aryl-2-(trifluoroacetyl)thiophene derivative.

Associated Signaling Pathway: Class IIa HDAC Regulation

Derivatives of 1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanone have been investigated as inhibitors of Class IIa Histone Deacetylases (HDACs 4, 5, 7, and 9). These enzymes play a critical role in epigenetic regulation by deacetylating histone and non-histone proteins, leading to transcriptional repression. The activity of Class IIa HDACs is tightly controlled by signal-dependent nucleocytoplasmic shuttling.

Caption: Regulation of Class IIa HDAC activity and gene expression.

Pathway Description: In its basal state, Class IIa HDAC shuttles into the nucleus and binds to transcription factors like Myocyte Enhancer Factor-2 (MEF2). This complex then deacetylates lysine residues on histone tails, leading to chromatin condensation and repression of MEF2 target genes. Upon receiving an external signal (e.g., calcium influx), specific kinases like CaMK are activated. These kinases phosphorylate the Class IIa HDAC, creating a binding site for 14-3-3 proteins. This complex is retained in the cytoplasm, preventing the HDAC from entering the nucleus. Consequently, MEF2 is liberated from repression, allowing it to promote the transcription of its target genes. A thiophene-based HDAC inhibitor, derived from the title compound, can directly bind to the active site of the HDAC in the nucleus, preventing it from deacetylating histones and thereby mimicking the effect of cytoplasmic sequestration, leading to gene activation.

References

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. | Semantic Scholar [semanticscholar.org]

- 3. Multivariate investigation of 1H and 13C NMR shifts of 2‐ and 3‐substituted furans, thiophenes, selenophenes and tellurophenes (1990) | Cynthia Ebert | 10 Citations [scispace.com]

- 4. ekwan.github.io [ekwan.github.io]

- 5. m.youtube.com [m.youtube.com]

- 6. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone, a key building block in medicinal chemistry and materials science. This document details a reliable synthetic protocol, presents key analytical data, and offers visual representations of the synthetic workflow.

Core Compound Information

| Property | Value |

| Chemical Name | 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone |

| Synonyms | 2-Bromo-5-trifluoroacetylthiophene |

| CAS Number | 34773-51-8 |

| Molecular Formula | C₆H₂BrF₃OS |

| Molecular Weight | 259.04 g/mol |

| Appearance | Reported as an orange oil |

Synthesis Methodology

The synthesis of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone can be effectively achieved via two primary routes: the Friedel-Crafts acylation of 2-bromothiophene and the oxidation of the corresponding secondary alcohol, 1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanol. This guide will focus on the widely applicable Friedel-Crafts acylation method.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a composite method based on established Friedel-Crafts acylation procedures for thiophene derivatives.

Materials:

-

2-Bromothiophene

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.

-

Addition of Acylating Agent: Slowly add trifluoroacetic anhydride (1.0 to 1.2 equivalents) dropwise to the cooled suspension via the addition funnel. Maintain the temperature at 0 °C during the addition.

-

Addition of Substrate: After the addition of TFAA is complete, add a solution of 2-bromothiophene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, ensuring the temperature does not rise above 5 °C.

-

Reaction: Once the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Stir until all solids have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone as an orange oil. A reported yield for a similar synthesis route is 93%.[1]

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize the available spectroscopic data for 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H NMR | CDCl₃ | 7.71 | dq | J = 4.5, 1.6 | Thiophene H-3 |

| 7.22 | d | J = 4.2 | Thiophene H-4 | ||

| ¹³C NMR | CDCl₃ | 172.73 | q | J = 37.3 | C=O |

| 137.93 | s | Thiophene C-5 | |||

| 136.98 | q | J = 3.1 | Thiophene C-2 | ||

| 132.55 | s | Thiophene C-4 | |||

| 128.10 | s | Thiophene C-3 | |||

| 116.34 | q | J = 290.3 | CF₃ | ||

| ¹⁹F NMR | CDCl₃ | -72.16 | s | CF₃ |

NMR data sourced from a study by Haydl and co-workers.[1]

Infrared (IR) Spectroscopy (Predicted)

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | ~1680-1700 | Strong |

| C-F (Trifluoromethyl) | ~1100-1300 | Strong, multiple bands |

| C-H (Aromatic) | ~3100 | Medium to weak |

| C=C (Thiophene ring) | ~1400-1600 | Medium to weak |

| C-Br | ~500-600 | Medium |

Mass Spectrometry (MS) (Predicted)

Specific mass spectrometry data has not been reported in the searched literature. However, the expected molecular ion peaks and major fragmentation patterns are predictable:

-

Molecular Ion (M⁺): The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 258 and 260, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Major Fragments:

-

Loss of Br: [M-Br]⁺ at m/z 179.

-

Acylium ion: [M-CF₃]⁺ at m/z 189/191.

-

Thienyl fragment: [C₄H₂BrS]⁺ at m/z 161/163.

-

Trifluoroacetyl fragment: [CF₃CO]⁺ at m/z 97.

-

Visualizing the Synthesis

The following diagrams illustrate the key chemical transformation and the experimental workflow for the synthesis of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone.

Caption: Reaction scheme for the Friedel-Crafts acylation of 2-bromothiophene.

Caption: Experimental workflow for the synthesis and purification.

References

Reactivity of the Trifluoromethyl Ketone Group on a Thiophene Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl ketone moiety onto a thiophene ring creates a versatile scaffold of significant interest in medicinal chemistry and materials science. The potent electron-withdrawing nature of the trifluoromethyl group profoundly influences the reactivity of the adjacent carbonyl, rendering it highly electrophilic and susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity of thienyl trifluoromethyl ketones, presenting key reactions, detailed experimental protocols, and insights into their biological significance.

Enhanced Electrophilicity and Reactivity

The carbon atom of the carbonyl group in a trifluoromethyl ketone is significantly more electrophilic than in its non-fluorinated counterpart. This is due to the strong inductive effect of the three fluorine atoms, which polarizes the C-CF3 bond and, consequently, the C=O bond. This heightened electrophilicity makes thienyl trifluoromethyl ketones excellent substrates for nucleophilic attack.

Key Chemical Transformations

The trifluoromethyl ketone group on a thiophene ring readily undergoes a range of reactions, including nucleophilic additions, reductions, and olefination reactions.

Nucleophilic Addition Reactions

The highly electrophilic carbonyl carbon is a prime target for a wide array of nucleophiles.

The reduction of the ketone to the corresponding secondary alcohol is a fundamental transformation. Asymmetric reduction can lead to the formation of chiral alcohols, which are valuable building blocks in pharmaceutical synthesis.

Table 1: Asymmetric Reduction of 2-(Trifluoroacetyl)thiophene

| Catalyst/Reducing Agent | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Arabidopsis thaliana seedlings | (R/S)-2,2,2-Trifluoro-1-(thiophen-2-yl)ethan-1-ol | Moderate | Not Specified | [1] |

Experimental Protocol: Asymmetric Reduction of 2-(Trifluoroacetyl)thiophene

A general procedure for the asymmetric reduction of a heterocyclic trifluoromethyl ketone using a plant-based catalyst is as follows:

-

Preparation of the Catalyst: Seedlings of Arabidopsis thaliana are cultivated under sterile conditions.

-

Reaction Setup: In a suitable vessel, 2-(Trifluoroacetyl)thiophene is suspended in a buffered aqueous solution.

-

Biocatalysis: The plant seedlings are introduced into the reaction mixture.

-

Incubation: The mixture is incubated under controlled temperature and agitation for a specified period.

-

Work-up and Purification: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography to yield the chiral alcohol, 2,2,2-trifluoro-1-(thiophen-2-yl)ethan-1-ol.[1]

Carbon nucleophiles, such as Grignard and organolithium reagents, readily add to the carbonyl group to form tertiary alcohols.

Experimental Protocol: Grignard Reaction with 2-(Trifluoroacetyl)thiophene

A general procedure for the reaction of a Grignard reagent with a ketone is as follows:

-

Reaction Setup: A solution of 2-(Trifluoroacetyl)thiophene in an anhydrous ether solvent (e.g., diethyl ether or THF) is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Grignard Reagent: The Grignard reagent (e.g., methylmagnesium bromide in diethyl ether) is added dropwise to the ketone solution at a low temperature (e.g., 0 °C).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: The mixture is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude tertiary alcohol is purified by column chromatography.

Olefination Reactions

The conversion of the carbonyl group to a carbon-carbon double bond is a powerful tool for carbon skeleton elaboration.

The Horner-Wadsworth-Emmons reaction of thienyl trifluoromethyl ketones with stabilized phosphonate ylides provides a stereoselective route to α,β-unsaturated esters and other electron-deficient alkenes. The reaction typically favors the formation of the (E)-isomer.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction with 2-(Trifluoroacetyl)thiophene

A general procedure for the HWE reaction is as follows:

-

Ylide Generation: A solution of a phosphonate ester (e.g., triethyl phosphonoacetate) in an anhydrous solvent (e.g., THF) is treated with a strong base (e.g., sodium hydride or potassium tert-butoxide) at a low temperature to generate the phosphonate carbanion.

-

Reaction with Ketone: A solution of 2-(Trifluoroacetyl)thiophene in the same anhydrous solvent is added to the ylide solution.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until completion, as monitored by TLC.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the corresponding alkene.[1]

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.

Experimental Protocol: Reformatsky Reaction with 2-(Trifluoroacetyl)thiophene

A general procedure for the Reformatsky reaction is as follows:

-

Activation of Zinc: Zinc dust is activated, for example, by washing with dilute acid, water, ethanol, and ether, and then dried under vacuum.

-

Reaction Setup: The activated zinc, 2-(Trifluoroacetyl)thiophene, and an α-halo ester (e.g., ethyl bromoacetate) are combined in an anhydrous solvent such as THF or benzene.

-

Initiation and Reaction: The reaction may require gentle heating to initiate. Once started, the reaction is typically exothermic.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and treated with dilute acid to hydrolyze the zinc complex and dissolve any unreacted zinc. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The resulting β-hydroxy ester is purified by distillation or column chromatography.

Biological Significance and Applications

Trifluoromethyl ketones are well-established as potent inhibitors of various hydrolytic enzymes, particularly serine and cysteine proteases.[2] The highly electrophilic carbonyl carbon readily forms a stable tetrahedral intermediate (hemiketal or hemithioketal) with the nucleophilic hydroxyl or thiol group in the enzyme's active site, leading to reversible inhibition.[2]

Thiophene-containing trifluoromethyl ketones and their derivatives are therefore of great interest in drug discovery. They have been investigated for a range of therapeutic applications, including as anti-inflammatory and anti-cancer agents.[3]

Enzyme Inhibition Signaling Pathway

The mechanism of enzyme inhibition by trifluoromethyl ketones can be visualized as a direct interaction with the active site of the target enzyme, disrupting its catalytic cycle.

References

The Pivotal Role of Fluorination in Bromothiophene-Based Scaffolds: An In-depth Technical Guide to their Electronic Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and bromine atoms onto thiophene rings has emerged as a powerful tool in medicinal chemistry and materials science. This guide delves into the nuanced electronic properties of fluorinated bromothiophenes, offering a comprehensive overview of their synthesis, characterization, and potential applications, particularly in the realm of drug development. By modulating the electronic landscape of the thiophene core, fluorine and bromine substituents offer a pathway to fine-tune molecular interactions, metabolic stability, and pharmacokinetic profiles, making these compounds highly attractive for the design of novel therapeutics.

The Influence of Fluorine and Bromine on the Electronic Landscape of Thiophenes

The introduction of fluorine and bromine to the thiophene ring significantly alters its electronic properties due to a combination of inductive and resonance effects. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which generally lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This stabilization can enhance the oxidative stability of the molecule.[1] Bromine, while also electronegative, is less so than fluorine and its larger size allows for greater polarizability, influencing intermolecular interactions.

The position of these substituents on the thiophene ring is critical in determining the overall electronic behavior. The electron-rich nature of the thiophene ring facilitates diverse reactivity patterns, and the presence of halogens further modulates this reactivity, making these compounds versatile intermediates in organic synthesis.[2]

Table 1: General Electronic Effects of Fluorine and Bromine Substitution on Thiophene

| Property | Effect of Fluorine Substitution | Effect of Bromine Substitution | Rationale |

| HOMO Energy | Generally lowered | Generally lowered | Strong inductive electron withdrawal by halogens stabilizes the electron-rich thiophene ring. |

| LUMO Energy | Generally lowered | Generally lowered | Inductive effects and potential for π-conjugation influence the energy of the LUMO. |

| HOMO-LUMO Gap | Can be modulated depending on substitution pattern | Can be modulated depending on substitution pattern | The relative lowering of HOMO and LUMO levels determines the change in the energy gap, impacting optical and electronic properties. |

| Oxidation Potential | Generally increased | Generally increased | Lowering the HOMO energy makes the molecule more difficult to oxidize. |

| Electron Affinity | Generally increased | Generally increased | Lowering the LUMO energy makes the molecule a better electron acceptor. |

| Lipophilicity (LogP) | Generally increased | Generally increased | The incorporation of halogens typically enhances the lipophilicity of organic molecules.[3] |

| Metabolic Stability | Often enhanced | Can be enhanced | Fluorine substitution at metabolically susceptible positions can block cytochrome P450-mediated oxidation.[3] |

Experimental Protocols: Synthesis and Characterization

The synthesis of specific fluorinated bromothiophene isomers requires tailored synthetic strategies. Common methods include electrophilic bromination, nucleophilic fluorination, and cross-coupling reactions.

Synthesis of Bromothiophenes

2.1.1. Bromination of Thiophene:

Direct bromination of thiophene is highly regioselective for the 2- and 5-positions. To obtain 3-bromothiophene, a multi-step process is typically employed, involving the exhaustive bromination to 2,3,5-tribromothiophene followed by selective debromination.[5]

-

Procedure for the Synthesis of 2,3,5-Tribromothiophene:

-

Dissolve thiophene in a suitable solvent (e.g., chloroform) in a three-necked flask equipped with a stirrer and a dropping funnel.[5]

-

Cool the mixture in a water bath.[5]

-

Slowly add an excess of bromine dropwise to the stirred solution over several hours.[5]

-

After the addition is complete, allow the reaction to proceed overnight.[5]

-

Work up the reaction mixture by washing with a sodium hydroxide solution to neutralize excess acid, followed by purification via distillation.[5]

-

-

Procedure for the Selective Reductive Debromination to 3-Bromothiophene:

Synthesis of Fluorinated Thiophenes

Introducing fluorine onto the thiophene ring can be more challenging. One common method is the Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt.[6]

-

General Procedure for the Schiemann Reaction:

-

Diazotize the corresponding aminothiophene using sodium nitrite and tetrafluoroboric acid to form the thiophene-diazonium tetrafluoroborate salt.[6]

-

Isolate the diazonium salt.

-

Heat the dry diazonium salt, often mixed with an inert solid like sand, to induce thermal decomposition and the formation of the fluorinated thiophene.[6]

-

The volatile product is then collected by distillation.[6]

-

Suzuki-Miyaura Cross-Coupling for the Synthesis of Aryl-Substituted Fluorinated Thiophenes

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds and can be used to synthesize more complex derivatives of fluorinated bromothiophenes.

-

General Procedure for Suzuki-Miyaura Coupling:

-

In a dry Schlenk flask under an inert atmosphere, combine the fluorinated bromothiophene (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

-

Add an anhydrous solvent (e.g., toluene).

-

Heat the reaction mixture (typically 80-110 °C) and monitor its progress using TLC or GC-MS.

-

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

-

Purify the crude product using silica gel column chromatography.

-

Characterization Techniques

The synthesized fluorinated bromothiophenes are characterized using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation and purity assessment.[6]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Cyclic Voltammetry (CV): This electrochemical technique is used to determine the oxidation and reduction potentials of the compounds, from which the HOMO and LUMO energy levels can be estimated. The experimental setup typically involves a three-electrode system with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in a suitable solvent with a supporting electrolyte.[7][8]

-

UV-Vis Spectroscopy: To investigate the electronic absorption properties and determine the optical band gap.

Biological Relevance and Signaling Pathways

Thiophene-containing molecules are prevalent in a number of FDA-approved drugs, highlighting their significance as pharmacophores.[2] The introduction of fluorine can further enhance their therapeutic potential by improving metabolic stability and target binding affinity. Several thiophene derivatives have been shown to interact with key signaling pathways implicated in diseases such as cancer.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cellular processes including proliferation, differentiation, and apoptosis.[9] Dysregulation of this pathway is a hallmark of many cancers. Some fluorinated thiophene-based compounds have been investigated as inhibitors of kinases within this pathway, such as MEK and p38 MAPK.[1][3] By inhibiting these kinases, these compounds can block downstream signaling and impede cancer cell growth.[9]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and adult tissue homeostasis. Its aberrant activation is strongly associated with the development of various cancers, particularly colorectal cancer.[10] Some thiophene derivatives have been identified as inhibitors of this pathway.[10][11] These compounds can interfere with key components of the pathway, such as the interaction between β-catenin and its transcriptional co-activators, thereby suppressing the expression of Wnt target genes that drive tumor progression.[10][12]

Conclusion and Future Perspectives

Fluorinated bromothiophenes represent a class of compounds with significant potential in both medicinal chemistry and materials science. The ability to precisely tune their electronic properties through the strategic placement of fluorine and bromine atoms allows for the rational design of molecules with optimized characteristics. While this guide provides a foundational understanding of their synthesis, electronic properties, and biological relevance, further research is needed to build a comprehensive library of these compounds and to fully elucidate their structure-activity relationships. The continued exploration of fluorinated bromothiophenes is poised to yield novel therapeutic agents and advanced organic materials.

References

- 1. Fused thiophene derivatives as MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Bromo-4-fluorothiophene | Benchchem [benchchem.com]

- 3. Buy 3-Bromo-4-fluorothiophenol | 942473-85-0 [smolecule.com]

- 4. scispace.com [scispace.com]

- 5. benchchem.com [benchchem.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 7. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

Stability and storage of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone

An In-depth Technical Guide to the Stability and Storage of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone (CAS No. 34773-51-8) is a halogenated and fluorinated ketone of interest in organic synthesis and as a building block for pharmaceutical compounds. The inherent reactivity of the bromothiophene and trifluoroethanone moieties necessitates a thorough understanding of its stability profile to ensure experimental integrity, safety, and the quality of derived products. This guide provides a comprehensive overview of the known storage conditions, potential degradation pathways, and a generalized protocol for conducting rigorous stability assessments in the absence of extensive public data for this specific molecule.

Chemical Profile and Known Stability

1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone is a solid at room temperature with a molecular weight of 259.04 g/mol . Its structure combines a reactive bromothiophene ring with a highly electrophilic trifluoroacetyl group.

Recommended Storage Conditions

Based on available safety data sheets and supplier information, the following conditions are recommended to maximize shelf-life and prevent degradation.

| Parameter | Recommendation | Rationale & Citations |

| Temperature | 4°C to Freezer (-20°C) | Low temperatures slow the rate of potential degradation reactions. Specific recommendations include 4°C, storage in a "cool drum," or freezer storage under -20°C.[1][2][3] |

| Atmosphere | Store in a tightly sealed container. | Prevents exposure to atmospheric moisture, which could lead to hydrolysis, and oxygen, which could cause oxidation. Sealing in a dry place is a common recommendation.[4][5] |

| Light | Keep in a dark place. | Thiophene-containing compounds can be light-sensitive, leading to photolytic degradation.[1][4] |

| Incompatibilities | Avoid strong oxidizing agents, strong reducing agents, and strong bases. | These reagents are known to react with bromothiophenes and similar heterocyclic compounds.[4] |

One supplier suggests a potential shelf life of 24-36 months when stored under optimal conditions.[3]

Potential Degradation Pathways

The chemical structure of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone suggests several potential degradation pathways under stress conditions. These are inferred from the known reactivity of bromothiophenes and α-fluoro ketones.

-

Hydrolysis: The electrophilic ketone carbonyl group, activated by the adjacent trifluoromethyl group, is susceptible to nucleophilic attack by water. This could potentially lead to the formation of a hydrate or, under more forcing conditions, cleavage of the acyl-thiophene bond.

-

Photodegradation: Brominated aromatic compounds and thiophenes are known to be sensitive to light.[4] UV radiation could induce cleavage of the Carbon-Bromine bond, generating radical species that could lead to a variety of decomposition products.

-

Oxidative Degradation: The thiophene ring can be susceptible to oxidation, potentially forming thiophene 1-oxides or other oxygenated derivatives, which may be more toxic. Strong oxidizing agents should be avoided.[4]

-

Base-Catalyzed Degradation: Strong bases can promote deprotonation or react with the bromothiophene ring.[4] Given the presence of the electron-withdrawing trifluoroacetyl group, the thiophene ring protons are acidic and may be susceptible to base-catalyzed reactions.

The logical relationship between environmental factors and these degradation pathways is visualized below.

Experimental Protocol: Forced Degradation Study

To definitively establish the stability profile of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone, a forced degradation (stress testing) study is essential.[6][7] This involves intentionally exposing the compound to harsh conditions to identify likely degradation products and develop stability-indicating analytical methods.[8] The following is a generalized protocol based on ICH guidelines.

Objective

To identify the potential degradation products of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone under hydrolytic, oxidative, photolytic, and thermal stress conditions and to aid in the development of a stability-indicating analytical method.

Materials & Equipment

-

1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone (API)

-

HPLC grade Acetonitrile and Water

-

Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

-

Calibrated HPLC with UV/PDA and/or MS detector

-

Calibrated Photostability Chamber

-

Calibrated Laboratory Ovens and Water Baths

-

pH meter

Analytical Method

A reverse-phase HPLC method is typically suitable.

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm

-

Mobile Phase: Gradient of Acetonitrile and Water (or buffer)

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector set to an appropriate wavelength (e.g., 254 nm or λmax)

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Stress Conditions

A stock solution of the compound (e.g., 1 mg/mL in Acetonitrile) should be prepared. This stock is then used for the following stress tests. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

| Stress Condition | Protocol |

| Acid Hydrolysis | Mix stock solution with 0.1 M HCl. Heat at 60°C for 24-48 hours. Withdraw samples at intervals, neutralize with NaOH, dilute, and analyze. |

| Base Hydrolysis | Mix stock solution with 0.1 M NaOH. Keep at room temperature for 8-24 hours. Withdraw samples at intervals, neutralize with HCl, dilute, and analyze. |

| Oxidative | Mix stock solution with 3-6% H₂O₂. Keep at room temperature for 24 hours, protected from light. Withdraw samples, dilute, and analyze. |

| Thermal | Expose solid API to dry heat (e.g., 80°C) in an oven for 48 hours. Prepare a solution of the stressed solid and analyze. |

| Photolytic | Expose a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter in a photostability chamber. Analyze a wrapped control sample in parallel. |

Sample Analysis and Evaluation

-

Inject samples from each stress condition into the HPLC system.

-

Analyze the resulting chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

-

Calculate mass balance to account for all material.

-

If a mass spectrometer is used, obtain mass data for the new peaks to aid in structural elucidation of the degradants.

The workflow for conducting such a stability study is outlined in the diagram below.

Conclusion

While specific stability data for 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone is limited in public literature, a conservative approach to its storage and handling is warranted based on its chemical structure. Storing the compound in a cool, dark, dry environment in a tightly sealed container is critical to prevent degradation. For researchers in drug development, conducting forced degradation studies is a mandatory step to understand its intrinsic stability, establish degradation pathways, and develop validated, stability-indicating analytical methods. The generalized protocols and workflows provided herein serve as a foundational guide for these essential investigations.

References

- 1. 1-(5-Bromo-4-methylthiophen-2-yl)ethanone CAS#: 859199-06-7 [m.chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanone, CasNo.34773-51-8 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 4. 3-Bromothiophene, C4H3BrS, 872-31-1, 3 Thienyl Bromide, Thiophene, 3 Bromo, 3 Thienyl Bromide, NSC 96612 [mallakchemicals.com]

- 5. CAS 34773-51-8 | 1-(5-Bromothiophen-2-YL)-2,2,2-trifluoroethanone - Synblock [synblock.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. acdlabs.com [acdlabs.com]

- 8. biopharminternational.com [biopharminternational.com]

An In-depth Technical Guide to the Purity Assessment of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone, a key building block in pharmaceutical and agrochemical research. This document outlines detailed experimental protocols for chromatographic and spectroscopic techniques, guidance on data interpretation, and a discussion of potential impurities.

Introduction

1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone (CAS No. 34773-5-8) is a fluorinated ketone derivative of bromothiophene. Its unique chemical structure, featuring a thiophene ring, a bromine atom, and a trifluoromethyl group, makes it a valuable intermediate in the synthesis of various biologically active molecules. The purity of this starting material is critical to ensure the safety and efficacy of the final products. This guide details the analytical techniques required for robust quality control.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone is presented in Table 1.

| Property | Value |

| CAS Number | 34773-51-8 |

| Molecular Formula | C₆H₂BrF₃OS |

| Molecular Weight | 259.04 g/mol |

| Appearance | Typically a yellow to orange oil or solid |

| Boiling Point | Approximately 254.6 °C at 760 mmHg |

| Storage | Store in a cool, dry, and well-ventilated area |

Purity Assessment Workflow

A logical workflow for the comprehensive purity assessment of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone is essential for ensuring its quality. The following diagram illustrates a typical workflow, starting from sample reception to the final purity statement.

Caption: Workflow for the purity assessment of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone.

Chromatographic Methods for Purity Determination

Chromatographic techniques are central to quantifying the purity of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone and identifying any impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for determining purity, while Gas Chromatography-Mass Spectrometry (GC-MS) is valuable for identifying volatile impurities.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol:

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of acetonitrile. |

Data Presentation:

| Analyte | Retention Time (min) | Relative Retention Time |

| 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone | ~ 8.5 | 1.00 |

| Potential Impurity 1 (e.g., 2-Bromothiophene) | ~ 6.2 | ~ 0.73 |

| Potential Impurity 2 (e.g., over-brominated species) | > 8.5 | > 1.00 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol:

| Parameter | Recommended Conditions |

| Column | 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (20:1) |

| Injection Volume | 1 µL |

| Oven Program | Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes. |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of dichloromethane. |

Data Presentation:

| Analyte | Retention Time (min) | Key Mass Fragments (m/z) |

| 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone | ~ 10.2 | 258/260 (M+), 189/191, 110 |

| Potential Volatile Impurity (e.g., residual solvent) | Varies | Varies |

Spectroscopic Methods for Structural Confirmation and Purity

Spectroscopic techniques are indispensable for confirming the chemical structure of the target compound and for detecting impurities that may not be resolved by chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and can be used for a quantitative purity assessment (qNMR) with an internal standard.

Experimental Protocol:

| Parameter | Recommended Conditions |

| Solvent | Chloroform-d (CDCl₃) |

| ¹H NMR | 400 MHz, observe signals for the two thiophene protons. |

| ¹³C NMR | 100 MHz, observe signals for the carbonyl, thiophene, and trifluoromethyl carbons. |

| ¹⁹F NMR | 376 MHz, observe a singlet for the CF₃ group. |

Data Presentation:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~ 7.71 | d | Thiophene-H |

| ~ 7.22 | d | Thiophene-H | |

| ¹³C | ~ 172.7 (q) | q | C=O |

| ~ 137.9 | s | Thiophene-C | |

| ~ 137.0 (q) | q | Thiophene-C | |

| ~ 132.6 | s | Thiophene-C | |

| ~ 128.1 | s | Thiophene-C-Br | |

| ~ 116.3 (q) | q | CF₃ | |

| ¹⁹F | ~ -72.2 | s | CF₃ |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

Experimental Protocol:

The mass spectrum can be obtained from the GC-MS analysis or by direct infusion into an ESI-MS or APCI-MS system.

Data Presentation:

| Ion | Calculated m/z | Observed m/z |

| [M]⁺ | 257.90 | 257.9 |

| [M+2]⁺ | 259.90 | 259.9 |

The characteristic isotopic pattern of bromine (¹⁹Br:⁸¹Br ≈ 1:1) should be observed in the mass spectrum.

Potential Impurities

Understanding the synthetic route of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone is crucial for identifying potential impurities. A common synthesis involves the Friedel-Crafts acylation of 2-bromothiophene with trifluoroacetic anhydride.

Caption: Synthetic pathway and potential process-related impurities.

Conclusion

A multi-technique approach is essential for the comprehensive purity assessment of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone. The combination of HPLC, GC-MS, and NMR spectroscopy provides a robust and reliable evaluation of the compound's purity, identity, and impurity profile. The experimental protocols and data interpretation guidelines presented in this document serve as a valuable resource for researchers, scientists, and drug development professionals to ensure the quality and consistency of this important chemical intermediate.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction